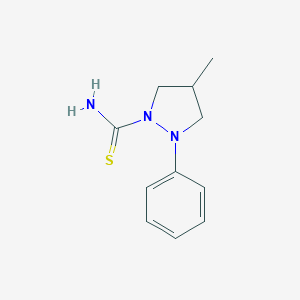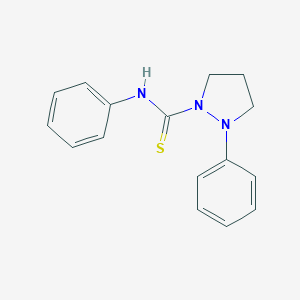
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide, also known as Br-MPA, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has gained popularity in the research community due to its unique properties. Br-MPA is a member of the cathinone family, which is known for its stimulant effects. It is structurally similar to other cathinones such as methylone and ethylone.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-phenylpropanamide is not fully understood. However, it is believed to work by increasing the release of dopamine in the brain. This leads to increased activity in the reward pathway, which is responsible for feelings of pleasure and motivation. N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has also been shown to have some affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has been shown to have potent stimulant effects, similar to other cathinones. It has been shown to increase locomotor activity in rodents and produce feelings of euphoria in humans. N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has several advantages for lab experiments. It is a potent psychoactive substance that can be used to study the effects of dopamine and serotonin in the brain. It is also relatively easy to synthesize and purify, which makes it an attractive compound for research. However, there are also limitations to using N-(4-bromo-2-methylphenyl)-2-phenylpropanamide in lab experiments. It has been shown to be toxic in high doses, which may limit its use in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its effects.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-phenylpropanamide. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Another area of interest is its potential as a tool for studying the dopamine and serotonin systems in the brain. More research is needed to fully understand the effects of N-(4-bromo-2-methylphenyl)-2-phenylpropanamide and its potential applications in the field of neuroscience.
Méthodes De Synthèse
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-bromo-2-methylbenzaldehyde with phenylpropanolamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure N-(4-bromo-2-methylphenyl)-2-phenylpropanamide.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has been extensively studied in the research community due to its unique properties. It has been shown to have potent stimulant effects, similar to other cathinones. However, it also has unique properties that make it an attractive compound for research. N-(4-bromo-2-methylphenyl)-2-phenylpropanamide has been shown to have high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease.
Propriétés
Nom du produit |
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide |
|---|---|
Formule moléculaire |
C16H16BrNO |
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H16BrNO/c1-11-10-14(17)8-9-15(11)18-16(19)12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19) |
Clé InChI |
GWBPMBPTSBUGLL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)

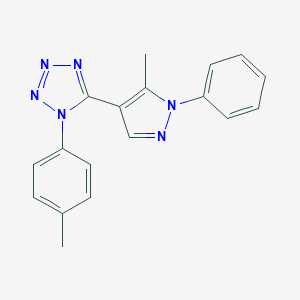
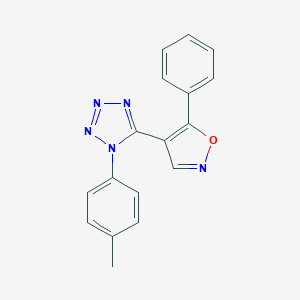
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
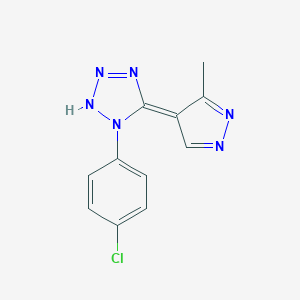
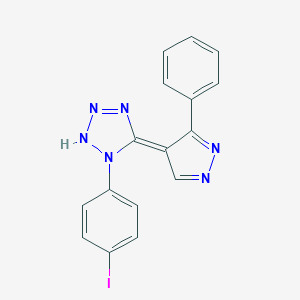

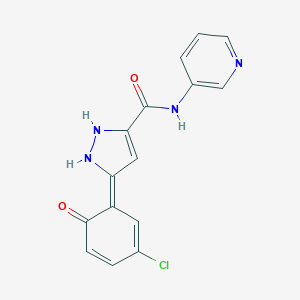
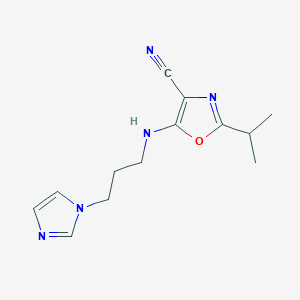
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
